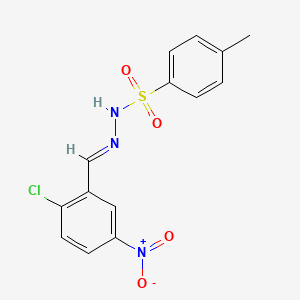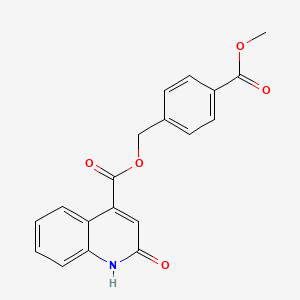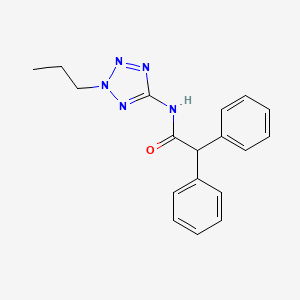![molecular formula C23H20O3 B5721585 {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5721585.png)
{4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone, also known as DPMC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DPMC has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Mécanisme D'action
The mechanism of action of {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone is not fully understood, but it is believed to involve the inhibition of cell growth and induction of apoptosis in cancer cells. {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone has been found to induce the generation of reactive oxygen species, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
{4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit anti-inflammatory activity in animal models. In addition, {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone has been found to exhibit antioxidant activity, which may contribute to its potential as a photosensitizer in photodynamic therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone in lab experiments is its synthetic accessibility, which allows for the production of large quantities of the compound. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Orientations Futures
For research on {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone include further investigation of its mechanism of action, as well as its potential applications in various fields, such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, further studies could focus on optimizing the anticancer activity of {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone and investigating its potential use in combination with other chemotherapy drugs. In materials science, further studies could focus on using {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone as a building block for the synthesis of new organic semiconductors with improved electronic properties. In organic electronics, further studies could focus on optimizing the use of {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone as an electron-transporting material in organic light-emitting diodes.
Méthodes De Synthèse
The synthesis of {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone involves a multistep process that includes the reaction of 3,4-dimethoxybenzaldehyde with phenylacetic acid, followed by the Wittig reaction with benzyltriphenylphosphonium chloride. The final step involves the reaction of the intermediate product with phenylmagnesium bromide to form {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone.
Applications De Recherche Scientifique
{4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone has been found to exhibit anticancer activity against various cancer cell lines. It has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment. In materials science, {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices. In organic electronics, {4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone has been studied for its potential use as an electron-transporting material in organic light-emitting diodes.
Propriétés
IUPAC Name |
[4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-25-21-15-12-18(16-22(21)26-2)9-8-17-10-13-20(14-11-17)23(24)19-6-4-3-5-7-19/h3-16H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZSJQCYSOSGQK-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]phenyl]-phenylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide](/img/structure/B5721504.png)

![3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5721534.png)
![2-(4-methoxyphenyl)-4-[(methylamino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5721542.png)



![7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5721554.png)

![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5721568.png)

![2-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5721591.png)

![4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile](/img/structure/B5721602.png)